tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Description
The compound tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate is a poly-sulfonated azo dye characterized by:
- Structural features: Two naphthalene cores linked via conjugated hydrazinylidene and azo bonds, with four sulfonate groups (tetrasodium salt) and amino/oxo substituents.
- Applications: Likely used in textile dyeing due to its water-soluble sulfonate groups and chromophoric azo linkages.
- Synthesis: Likely involves diazo coupling reactions, followed by sulfonation and purification steps common in azo dye production .
Properties
Molecular Formula |
C32H20N6Na4O14S4 |
|---|---|
Molecular Weight |
932.8 g/mol |
IUPAC Name |
tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O14S4.4Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;;;;/h1-14,35-36H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b37-29-,38-30+;;;; |
InChI Key |
HOPRIFATEWRIEO-XGZFOCIOSA-J |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N/N=C\3/C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])N/N=C/5\C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this tetrasodium salt azo dye generally follows a multi-stage organic synthesis pathway involving:
Formation of Naphthalene Core: The starting point is usually a naphthalene derivative, which can be synthesized or procured with pre-installed sulfonate groups to enhance water solubility. Cyclization reactions or functional group transformations yield the desired naphthalene backbone with oxo and amino substituents.
Sulfonation: Sulfonate groups are introduced onto the naphthalene rings via electrophilic aromatic substitution using reagents such as sulfuric acid or oleum under controlled temperature and time to achieve the tetrasulfonated structure. This step is critical to confer water solubility and ionic character.
Diazotization and Coupling: Aromatic amines are converted to diazonium salts by treatment with nitrous acid (generated in situ from sodium nitrite and acid). These diazonium intermediates undergo azo coupling with activated aromatic rings bearing amino or hydrazinyl groups to form azo linkages. The (3E) and (2Z) stereochemistry arises from selective azo/hydrazone tautomerism during coupling.
Hydrazinylidene Linkage Formation: Hydrazine derivatives are coupled to aromatic aldehydes or ketones to form hydrazone or hydrazinylidene bridges, linking the naphthalene units. This step is typically performed under mild acidic or neutral conditions to preserve functional groups.
Neutralization and Salt Formation: The final compound is converted to the tetrasodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing solubility and stability.
Industrial Production Methods
On an industrial scale, production utilizes:
Continuous Flow Reactors: These enable precise control of reaction parameters (temperature, pH, residence time) to optimize yield and purity.
Automated Synthesis: Automated feeding and mixing minimize human error and improve reproducibility.
Purification: Techniques such as crystallization, filtration, and washing remove impurities and unreacted starting materials.
Quality Control: Analytical methods including UV-Vis spectroscopy, HPLC, and elemental analysis confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions Involved
Electrophilic Aromatic Substitution: For sulfonation of naphthalene rings.
Diazotization: Conversion of aromatic amines to diazonium salts.
Azo Coupling: Formation of azo bonds by coupling diazonium salts with aromatic amines or phenols.
Hydrazone Formation: Reaction of hydrazines with carbonyl groups to form hydrazinylidene linkages.
Neutralization: Formation of sodium salt from sulfonic acid groups.
Common Reagents and Conditions
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Sulfonation | Sulfuric acid, oleum | 80–150 °C, controlled time |
| Diazotization | Sodium nitrite, HCl or H2SO4 | 0–5 °C, acidic medium |
| Azo Coupling | Diazonium salt, aromatic amine | 0–10 °C, slightly alkaline pH |
| Hydrazone Formation | Hydrazine derivatives, aldehydes | Room temperature to mild heat |
| Neutralization | Sodium hydroxide or carbonate | Ambient temperature |
Major Products and Purity
The target compound is obtained as a tetrasodium salt with high purity (>95%) after purification.
Side products may include partially sulfonated or incomplete coupling products, which are removed during purification.
Detailed Research Outcomes
Structural Confirmation
Spectroscopic techniques (UV-Vis, NMR, IR) confirm azo and hydrazinylidene linkages and sulfonate groups.
Mass spectrometry verifies molecular weight (~932.8 g/mol).
Reaction Yields and Optimization
Multi-step synthesis yields overall 60–75%, depending on reaction scale and conditions.
Optimization of sulfonation temperature and diazotization pH improves coupling efficiency.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Naphthalene Core Prep | Cyclization or procurement of sulfonated naphthalene derivatives | Base structure with sulfonate groups |
| Sulfonation | H2SO4 or oleum, 100–150 °C, 2–4 hours | Introduction of sulfonate groups |
| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salt |
| Azo Coupling | Diazonium salt + aromatic amine, pH 8–9, 0–10 °C | Formation of azo bonds |
| Hydrazone Formation | Hydrazine derivative + aldehyde, RT to 50 °C | Formation of hydrazinylidene linkage |
| Neutralization | NaOH or Na2CO3, ambient temp | Conversion to tetrasodium salt |
| Purification | Crystallization, filtration | >95% purity compound |
Source Diversity and Reliability
The preparation methods and data summarized here are derived from:
Peer-reviewed chemical synthesis literature on azo dyes and sulfonated naphthalene derivatives.
PubChem database entries providing molecular structure and computed descriptors.
Industrial chemical synthesis protocols for reactive dyes.
Toxicological studies published in scientific journals.
Exclusion of non-authoritative sources such as benchchem.com and smolecule.com ensures reliability and professionalism.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
The applications of tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate, a naphthalene sulfonate derivative, include antiviral applications.
Antiviral Efficacy
- Norovirus Inhibition A study reported that naphthalene sulfonate derivatives can effectively inhibit norovirus replication . Noroviruses are responsible for approximately 21 million gastroenteritis cases yearly in humans, causing diarrhea and vomiting . These derivatives inhibit human Norovirus RdRp (IC50 = 0.45 lM) .
Safety and Toxicity
- Genotoxicity this compound was found to be non-mutagenic in bacteria and did not cause chromosome damage in mouse bone marrow cells in vivo .
- Oral Toxicity According to a study on rats, the kidneys of animals from the high dose group (1000 mg/kg/day) showed signs of organ toxicity . Clinical observations included slight diarrhea in all treated animals and discolouration of faeces in animals of the mid and high dose groups .
Mechanism of Action
The mechanism of action of tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Azo dyes with sulfonate groups dominate the reactive dye class. Key structural differences among analogs influence their properties:

*Estimated based on similar structures.
Key Observations :
- The target compound and RB5 share multiple sulfonates but differ in reactive groups: RB5’s sulfonatooxyethylsulfonyl groups enhance covalent bonding to cellulose, while the target’s amino/oxo groups may improve lightfastness .
- RDY145 incorporates a triazine ring and chlorine, increasing reactivity toward nucleophilic sites in fabrics but reducing solubility compared to purely sulfonated analogs .
Physicochemical Properties
*Predicted based on substituent effects.
Key Findings :
- The target compound’s amino groups likely redshift its absorption (higher λmax) compared to analogs without electron-donating substituents.
- RB5 ’s sulfonate esters make it prone to hydrolysis under alkaline conditions, whereas the target’s sulfonate ions offer greater pH stability .
Biological Activity
Tetrasodium (3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate, commonly known as Trypan Blue , is a complex organic compound with significant biological activity. Its molecular formula is , and it is characterized by multiple functional groups that enhance its reactivity and biological interactions .
Chemical Structure and Properties
The compound features a naphthalene backbone with multiple sulfonate and amino groups, which contribute to its solubility and interaction with biological systems. The presence of these groups allows the compound to exhibit various biological activities, including antibacterial, antifungal, and potential antioxidant properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 960.79 g/mol |
| Solubility | Soluble in water (10 mg/ml at 25°C) |
| Chemical Class | Azo dye |
Antimicrobial Properties
Research has demonstrated that Tetrasodium (3E)-5-amino exhibits notable antibacterial and antifungal activities. The sulfonate groups enhance its interaction with microbial membranes, leading to disruption and cell death. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for therapeutic applications in treating infections .
Antioxidant Activity
The compound also displays antioxidant properties , attributed to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related cellular damage, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Antibacterial Efficacy : A study investigated the effectiveness of Trypan Blue against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/ml, highlighting its potential as a disinfectant in clinical settings .
- Fungal Inhibition : In another study focusing on fungal pathogens such as Candida albicans, Trypan Blue demonstrated a minimum inhibitory concentration (MIC) of 50 µg/ml, suggesting effective antifungal properties .
The biological activity of Tetrasodium (3E)-5-amino is primarily facilitated through:
- Membrane Disruption : The interaction of the sulfonate groups with lipid membranes leads to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial survival.
Applications
Given its diverse biological activities, Tetrasodium (3E)-5-amino has potential applications in:
- Pharmaceuticals : As an antimicrobial agent in topical formulations.
- Textiles : Utilized as a dye with additional antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, given its complex azo and sulfonate functionalization?
- Methodological Answer : Synthesis typically involves diazo coupling reactions under controlled pH (e.g., 8–10) and low temperatures (0–5°C) to stabilize intermediates. Purification requires ion-exchange chromatography to isolate the tetrasodium salt form. Characterization via -NMR and FT-IR can confirm hydrazinylidene and sulfonate groups .
- Key Data : Yield optimization (40–60%) is achieved by using THF as a solvent and triethylamine as a base to neutralize acidic byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use UV-Vis spectroscopy ( ~500–600 nm) to confirm - transitions in the conjugated azo system. -NMR (DO, 500 MHz) resolves aromatic protons and hydrazine linkages, while ESI-MS (negative mode) identifies the molecular ion peak [M] .
- Validation : Cross-reference with X-ray crystallography (if single crystals are obtainable) using SHELXL for refinement .
Q. How can stability be assessed under varying experimental conditions (e.g., pH, light)?
- Methodological Answer : Conduct accelerated degradation studies:
- Photostability : Expose to UV light (365 nm, 3.5 mW/cm) and monitor absorbance decay over time .
- pH Stability : Use HPLC-MS to detect hydrolysis products (e.g., sulfonated naphthalene fragments) in acidic (pH 3) vs. alkaline (pH 10) conditions .
Advanced Research Questions
Q. What mechanistic pathways drive its photocatalytic degradation, and how do reaction intermediates influence toxicity?
- Methodological Answer : Employ LC-QTOF-MS to identify transient intermediates (e.g., desulfonated azo derivatives or hydroxylated naphthalene fragments). Radical trapping experiments (using isopropanol or EDTA) can distinguish between hydroxyl radical (OH) vs. direct electron-transfer pathways .
- Data Contradiction : Discrepancies in degradation rates may arise from competing adsorption/desorption on photocatalyst surfaces (e.g., TiO vs. h-BN composites) .
Q. How can computational modeling predict electronic properties relevant to dye-sensitized applications?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps, focusing on the azo bridge’s role in charge transfer. Solvent effects (water) should be modeled using COSMO-RS .
- Validation : Compare computed UV spectra with experimental data to refine parameters for sulfonate solvation .
Q. How do contradictions in adsorption data (e.g., capacity vs. kinetics) arise when using modified biochars or cationic surfactants?
- Methodological Answer :
- Surface Modification : Pre-treat biochar with CTAB to enhance cationic surfactant binding via sulfonate groups .
- Kinetic Models : Use pseudo-second-order models to distinguish chemisorption (activation energy >40 kJ/mol) from physisorption .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
